2,2-diethoxyethyl Benzoate
Overview
Description
2,2-Diethoxyethyl benzoate is an organic compound with the molecular formula C₁₃H₁₈O₄. It is a benzoate ester derivative, characterized by the presence of a benzoate group attached to a 2,2-diethoxyethyl moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxyethyl benzoate typically involves the esterification of benzoic acid with 2,2-diethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The use of automated systems ensures consistent product quality and yield. The final product is purified using industrial-scale distillation columns and crystallizers.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxyethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 2,2-diethoxyethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Benzoic acid and 2,2-diethoxyethanol.
Reduction: 2,2-diethoxyethyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,2-Diethoxyethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with ester functionalities.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-diethoxyethyl benzoate involves its reactivity as an ester. The ester bond can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
2,2-Diethoxyethyl acetate: Similar in structure but with an acetate group instead of a benzoate group.
2,2-Diethoxyethyl propionate: Contains a propionate group instead of a benzoate group.
2,2-Diethoxyethyl butyrate: Contains a butyrate group instead of a benzoate group.
Uniqueness: 2,2-Diethoxyethyl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and reactivity compared to other esters. The benzoate group enhances the compound’s stability and makes it suitable for various synthetic applications.
Properties
IUPAC Name |
2,2-diethoxyethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKHAZEIWDXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473583 | |
Record name | 2,2-diethoxyethyl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64904-47-8 | |
Record name | 2,2-diethoxyethyl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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